Halofuginone

Malaria Antiparasitic Plasmodium falciparum

Halofuginone is a synthetic, halogenated derivative of the plant alkaloid febrifugine, characterized as a quinazolinone compound. It functions as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein translation, and also suppresses collagen type I synthesis and TGF-β signaling, leading to its distinct pharmacological profile in preclinical studies of parasitic diseases and fibrosis.

Molecular Formula C16H17BrClN3O3
Molecular Weight 414.7 g/mol
CAS No. 7695-84-3
Cat. No. B7887486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofuginone
CAS7695-84-3
Molecular FormulaC16H17BrClN3O3
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
InChIInChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1
InChIKeyLVASCWIMLIKXLA-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halofuginone (CAS 7695-84-3): A Prolyl-tRNA Synthetase Inhibitor with Broad Antiprotozoal and Antifibrotic Activity


Halofuginone is a synthetic, halogenated derivative of the plant alkaloid febrifugine, characterized as a quinazolinone compound [1]. It functions as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein translation, and also suppresses collagen type I synthesis and TGF-β signaling, leading to its distinct pharmacological profile in preclinical studies of parasitic diseases and fibrosis [2][3].

Why Halofuginone (CAS 7695-84-3) Cannot Be Substituted by Generic Febrifugine Analogs


Halofuginone is structurally related to the natural product febrifugine but cannot be interchanged with it or other simple analogs due to critical differences in potency, target engagement, and, most importantly, toxicity profiles. While febrifugine exhibits severe gastrointestinal and liver toxicity that precludes its clinical use, halofuginone was specifically engineered through halogenation to maintain potent ProRS inhibition and antifibrotic activity while significantly mitigating these dose-limiting toxicities, as evidenced in comparative in vivo studies [1]. Furthermore, not all febrifugine derivatives share halofuginone's unique, dual-targeted binding mode on ProRS, which is essential for its specific downstream effects on amino acid starvation and TGF-β signaling [2].

Quantitative Differentiation: Halofuginone (CAS 7695-84-3) vs. Key Comparators


Antimalarial Potency: Halofuginone vs. Febrifugine (In Vitro)

In a direct comparative study against the chloroquine-resistant W2 strain of Plasmodium falciparum, halofuginone demonstrated approximately 3.7-fold greater antimalarial potency in vitro than its parent compound, febrifugine [1].

Malaria Antiparasitic Plasmodium falciparum

In Vivo Antimalarial Efficacy and Therapeutic Index: Halofuginone vs. Febrifugine

In a murine model of Plasmodium berghei infection, halofuginone was reported to be 10 times more active than febrifugine. Critically, while halofuginone showed lethality at 0.5 mg/kg/day in mice, the parent compound was described as simply 'toxic' [1]. This indicates that halofuginone's enhanced potency does not come at the cost of proportionally increased acute toxicity, suggesting an improved therapeutic index.

Malaria In Vivo Efficacy Toxicity

Target Engagement: Unique Dual-Site ProRS Inhibition Mechanism

Halofuginone exhibits a unique, ATP-dependent mechanism of action that distinguishes it from other ProRS inhibitors. It simultaneously occupies both the proline and tRNA binding sites of ProRS, a dual-targeting modular activity not observed with simple substrate analogs [1]. In contrast, typical aminoacyl-AMP mimetics compete directly with ATP. This unique binding mode is stabilized by ATP via hydrogen bond interactions .

Mechanism of Action Prolyl-tRNA Synthetase Target Specificity

Oral Bioavailability in Target Species: A Critical Procurement Consideration

Oral bioavailability of halofuginone is highly species-dependent. In mice, oral bioavailability is negligible (0%), requiring parenteral administration for systemic exposure [1]. In contrast, oral bioavailability in calves is approximately 80%, making it a viable oral therapeutic in veterinary medicine for conditions like cryptosporidiosis [2]. This stark contrast underscores the necessity of species-specific pharmacokinetic data for experimental design.

Pharmacokinetics Bioavailability Veterinary Medicine

Anticryptosporidial Activity and Clinical Utility vs. Nitazoxanide

Halofuginone lactate demonstrates potent in vitro activity against Cryptosporidium parvum, with an IC50 < 0.1 µg/ml and an IC90 of 4.5 µg/ml [1]. While a recent in vitro comparative study evaluated halofuginone alongside nitazoxanide and other agents against C. parvum, specific comparative IC50 values from that study were not provided in the abstract [2]. However, halofuginone lactate is a clinically approved veterinary treatment for C. parvum in neonatal calves, underscoring its validated efficacy and utility in a setting where other agents like nitazoxanide have shown variable or limited efficacy in veterinary applications.

Cryptosporidiosis Antiparasitic Veterinary

Selective Inhibition of Collagen Type I Synthesis vs. Global TGF-β Inhibitors

Unlike broad-spectrum TGF-β receptor kinase inhibitors (e.g., SD208), halofuginone acts downstream by inhibiting Smad3 phosphorylation, which is a key mediator of TGF-β-induced collagen type I synthesis and fibroblast activation [1]. It was shown to specifically repress the alpha 1 gene of collagen type I but not that of collagen type II [2]. This targeted mechanism may offer a more selective antifibrotic effect, potentially sparing other physiological functions of TGF-β.

Fibrosis Collagen Synthesis TGF-β

Optimal Research and Industrial Applications for Halofuginone (CAS 7695-84-3)


In Vivo Antimalarial Efficacy Studies in Murine Models

Halofuginone is the compound of choice for in vivo studies requiring potent antimalarial activity with a defined toxicity profile in mice. Its demonstrated 10-fold higher in vivo activity against P. berghei compared to febrifugine makes it a superior lead compound for efficacy experiments [5]. However, procurement and experimental design must account for its poor oral bioavailability in mice (0%), necessitating intraperitoneal (i.p.) or intravenous (i.v.) administration for systemic exposure .

Investigating the Amino Acid Starvation Response (AAR) and ProRS Inhibition

Halofuginone is the ideal tool for activating the amino acid starvation response (AAR) via a unique mechanism. Its ATP-stabilized, dual-site binding to ProRS mimics cellular proline starvation, providing a specific and potent method to study this stress pathway [5]. The effect can be reversed by adding exogenous proline, offering a clear experimental control .

Preclinical Studies of Fibrosis Targeting Collagen Type I Synthesis

Halofuginone is a critical reagent for preclinical fibrosis research, specifically for models where selective inhibition of collagen type I synthesis is desired. Its mechanism, which acts downstream of TGF-β by inhibiting Smad3 phosphorylation, differentiates it from broader TGF-β inhibitors and makes it suitable for dissecting the specific role of collagen I in fibrotic diseases like scleroderma and liver cirrhosis [5].

Veterinary Therapeutics Research for Cryptosporidiosis in Livestock

For veterinary and agricultural research, halofuginone lactate is the relevant and clinically validated compound for studying and treating Cryptosporidium parvum infections, particularly in neonatal calves. It offers a standard-of-care comparator with an established pharmacokinetic profile in this species, including good oral bioavailability (~80%) [5], against which novel anticryptosporidial agents can be benchmarked.

Quote Request

Request a Quote for Halofuginone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.